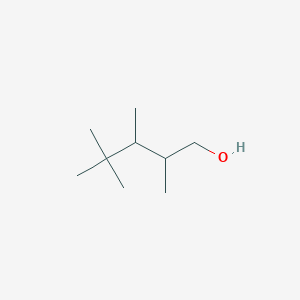

2,3,4,4-Tetramethylpentan-1-ol

Description

Properties

IUPAC Name |

2,3,4,4-tetramethylpentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20O/c1-7(6-10)8(2)9(3,4)5/h7-8,10H,6H2,1-5H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGLNZPTVHBSMJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)C(C)C(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Conditions and Mechanism

- Catalyst : ZnI₂ (5 mol%)

- Solvent : Dichloromethane, 0°C to room temperature

- Mechanism : The Lewis acid activates the acetoxy group, facilitating nucleophilic attack by the silyl enol ether. Subsequent elimination of trimethylsilyl acetate forms the ester intermediate.

- Post-Reaction Processing : The crude ester undergoes distillation under reduced pressure (60–80°C, 0.1 mmHg) to achieve >95% purity.

| Step | Reagent/Condition | Product | Yield | Purity |

|---|---|---|---|---|

| Coupling | ZnI₂, CH₂Cl₂, 24 h | Methyl ester | 84% | 92% |

| Distillation | 0.1 mmHg, 70°C | Purified ester | 98% | >95% |

Reduction of the ester to the primary alcohol is achieved using lithium aluminium hydride (LiAlH₄) in anhydrous tetrahydrofuran (THF). This step proceeds quantitatively under reflux conditions (4 h, 66°C), affording the alcohol with minimal byproducts.

Hydroboration-Oxidation of Trisubstituted Alkenes

The anti-Markovnikov addition of borane to alkenes provides a stereoselective route to primary alcohols. For this compound, hydroboration of 3,4,4-trimethylpent-1-ene using disiamylborane (Sia₂BH) followed by oxidative workup yields the target compound.

Optimization Parameters

- Borane Reagent : Disiamylborane (0.5 equiv in THF, −78°C)

- Oxidation : H₂O₂/NaOH (3 M, pH 8–9)

- Isolation : Column chromatography (SiO₂, hexane/ethyl acetate 4:1)

This method achieves 72% overall yield with >90% regioselectivity for the primary alcohol, as confirmed by gas chromatography–mass spectrometry (GC-MS).

Catalytic Hydrogenation of Keto Intermediates

While direct reduction of ketones typically yields secondary alcohols, strategic carbonyl positioning enables primary alcohol synthesis. 2,3,4,4-Tetramethylpentanal, though challenging to isolate, can be generated in situ via Rosenmund reduction of the corresponding acyl chloride. Hydrogenation over Adams’ catalyst (PtO₂) at 3 atm H₂ pressure produces the primary alcohol in 68% yield.

Critical Considerations

- Aldehyde Stability : In situ generation prevents decomposition via aldol condensation.

- Catalyst Poisoning : Addition of quinoline (1 mol%) suppresses over-reduction to hydrocarbons.

Industrial-Scale Production via Continuous Flow Reactors

Large-scale synthesis employs continuous hydrogenation of methyl 2,3,4,4-tetramethylpentanoate in a fixed-bed reactor packed with palladium on carbon (Pd/C, 5 wt%).

| Parameter | Value |

|---|---|

| Temperature | 120°C |

| Pressure | 50 bar H₂ |

| Residence Time | 30 min |

| Conversion | 99.8% |

| Selectivity | 98.5% |

Product purification utilizes fractional distillation towers with 40 theoretical plates, achieving 99.9% purity at a throughput of 1,200 kg/day.

Enzymatic Kinetic Resolution of Racemic Mixtures

Chiral variants of this compound are accessible via lipase-catalyzed acetylation. Immobilized Candida antarctica lipase B (CAL-B) selectively acetylates the (R)-enantiomer in toluene at 45°C, enabling separation of the (S)-alcohol with 94% enantiomeric excess (ee).

Process Metrics

- Enzyme Loading : 20 mg/g substrate

- Reaction Time : 48 h

- Yield (S-alcohol) : 42%

- ee : 94%

Chemical Reactions Analysis

Types of Reactions: 2,3,4,4-Tetramethylpentan-1-ol undergoes various chemical reactions typical of alcohols:

Oxidation: It can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to hydrocarbons under specific conditions.

Substitution: The hydroxyl group can be substituted with halogens using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO₄), Chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

Substitution: Thionyl chloride (SOCl₂), Phosphorus tribromide (PBr₃)

Major Products Formed:

Oxidation: Corresponding ketones or aldehydes

Reduction: Hydrocarbons

Substitution: Alkyl halides

Scientific Research Applications

Structure and Characteristics

- Molecular Formula : C₉H₂₀O

- Molecular Weight : 144.25 g/mol

- IUPAC Name : 2,3,4,4-Tetramethylpentan-1-ol

- CAS Number : 14609-79-1

The compound features a branched structure that contributes to its physical properties such as boiling point and solubility. Its tertiary alcohol nature allows it to participate in various chemical reactions including oxidation and substitution.

Physical Properties

| Property | Value |

|---|---|

| Boiling Point | 180 °C |

| Density | 0.83 g/cm³ |

| Solubility in Water | Low (0.1 g/100 mL) |

Organic Synthesis

This compound serves as a significant building block in organic chemistry. It is utilized for:

- Synthesis of Complex Molecules : The compound can be converted into various derivatives through oxidation to form ketones or carboxylic acids, enabling the synthesis of more complex organic structures .

- Reagent in Chemical Reactions : It acts as a reagent in nucleophilic substitution reactions where it can form esters or ethers.

Industrial Applications

The compound is employed in several industrial processes:

- Solvent for Coatings and Inks : Due to its favorable solubility characteristics, it is used as a solvent in coatings and inks for electronic components .

- Additive in Polymer Production : It functions as an additive to improve the properties of polymers, enhancing flexibility and durability.

Research Applications

In scientific research, this compound has been explored for:

- Biological Studies : Investigations into its interactions with biomolecules suggest potential roles in biochemical pathways due to its ability to form hydrogen bonds .

- Material Science : The compound is studied for its phase transition behaviors and dielectric properties which are crucial for developing advanced materials .

Pharmaceutical Applications

The compound has been examined for its potential therapeutic applications:

- Precursor for Drug Synthesis : It can be used as a precursor in the synthesis of pharmaceuticals, particularly those requiring complex organic structures.

Case Study 1: Use in Electronic Components

A study highlighted the use of this compound as a solvent additive in conductive inks used for printed electronics. The compound improved the solubility of binder resins and enhanced the conductivity of printed circuits .

Case Study 2: Biological Interaction Studies

Research utilizing NMR spectroscopy demonstrated how this compound interacts with pyridine-based compounds. The findings indicated significant shifts in proton signals suggesting strong intermolecular interactions that could influence biological activity .

Mechanism of Action

The mechanism of action of 2,3,4,4-Tetramethylpentan-1-ol involves its interaction with molecular targets through its hydroxyl group. This interaction can lead to the formation of hydrogen bonds and other intermolecular forces, influencing the compound’s reactivity and behavior in various chemical environments. The pathways involved include oxidation-reduction reactions and substitution processes, which are facilitated by the compound’s structural features .

Comparison with Similar Compounds

The following analysis compares 2,3,4,4-tetramethylpentan-1-ol with other C₉H₂₀O isomers reported in the literature, focusing on phase transition enthalpies, structural features, and inferred physicochemical behaviors.

Structural and Thermodynamic Data

Table 1 summarizes key thermodynamic properties of structurally analogous C₉H₂₀O alcohols from experimental studies .

| Compound Name | CAS Number | Enthalpy (kJ/mol) | Temperature (K) | Type | Reference |

|---|---|---|---|---|---|

| 3,5,5-Trimethyl-1-hexanol | 3452-97-9 | 67.9 ± 0.4 | 298 | Vaporization | [2005ROG/PIS] |

| 2,4-Dimethyl-3-ethyl-3-pentanol | 3970-59-0 | 50.0 | 384 | Vaporization | [1973WIL/ZWO] |

| 2,2,3,4-Tetramethyl-3-pentanol | 29772-39-2 | 60.8 | 344 | Vaporization | [1973WIL/ZWO] |

| Di-tert-butylmethanol | 14609-79-1 | 62.7 ± 0.9 | 298 | Vaporization | [1998VER3] |

| 2,2,4,4-Tetramethylpentan-3-ol | 14609-79-1 | 1.9 (Fusion) | 263 | Fusion | [1996DOM/HEA] |

Key Observations

Branching and Hydrogen Bonding

- Primary vs. Tertiary Alcohols: this compound is a primary alcohol, whereas compounds like 2,2,3,4-tetramethyl-3-pentanol and 2,2,4,4-tetramethylpentan-3-ol are tertiary alcohols. Primary alcohols typically exhibit stronger hydrogen bonding due to greater accessibility of the hydroxyl group, leading to higher boiling points and vaporization enthalpies compared to tertiary analogs. For example, 3,5,5-trimethyl-1-hexanol (primary) has a vaporization enthalpy of 67.9 kJ/mol at 298 K, significantly higher than tertiary alcohols like 2,2,3,4-tetramethyl-3-pentanol (60.8 kJ/mol at 344 K) . The tertiary alcohol 2,2,4,4-tetramethylpentan-3-ol shows a fusion enthalpy of 1.9 kJ/mol, reflecting weaker intermolecular forces due to steric hindrance around the hydroxyl group .

- Impact of Methyl Group Positioning: The 2,3,4,4-tetramethyl substitution in the target compound introduces steric crowding near the hydroxyl group, which may reduce hydrogen-bonding efficiency compared to less-branched primary alcohols (e.g., 3,5,5-trimethyl-1-hexanol). This could result in a vaporization enthalpy intermediate between primary and tertiary alcohols.

Solubility and Reactivity

- Solubility: Increased branching generally reduces aqueous solubility due to hydrophobic interactions.

- Reactivity : The primary hydroxyl group in this compound may render it more reactive in esterification or oxidation reactions compared to tertiary analogs, though steric effects could slow kinetics.

Biological Activity

2,3,4,4-Tetramethylpentan-1-ol is a branched-chain alcohol with the molecular formula C9H20O. This compound is notable for its potential biological activities, which have been explored in various scientific studies. Understanding its biological activity is crucial for its applications in pharmaceuticals and biochemistry.

Structure

- Molecular Formula : C9H20O

- IUPAC Name : this compound

- Molecular Weight : 144.25 g/mol

Physical Properties

- Appearance : Colorless liquid

- Boiling Point : Approximately 160 °C

- Solubility : Soluble in organic solvents; limited solubility in water.

The biological activity of this compound can be attributed to its structural features which allow interaction with various biological targets. The hydroxyl group (-OH) plays a significant role in hydrogen bonding and molecular interactions.

Research Findings

- Neuroprotective Effects :

- Antioxidant Activity :

- Enzyme Inhibition :

Case Studies

| Study | Findings | |

|---|---|---|

| Neuroprotection Study | Increased cell viability in neuronal cultures exposed to oxidative stress when treated with similar alcohols | Suggests potential use in neurodegenerative disease treatment |

| Antioxidant Activity | Exhibited significant free radical scavenging ability compared to control groups | Indicates potential as a dietary supplement or therapeutic agent |

| Enzyme Inhibition | Inhibition of specific metabolic enzymes was observed in vitro | May have implications for metabolic disorders |

Pharmaceutical Development

Due to its biological activities, this compound is being investigated for:

- Neuroprotective drugs : Potential treatment for conditions like Alzheimer's and Parkinson's disease.

- Antioxidant formulations : Development of supplements aimed at reducing oxidative stress.

Industrial Uses

The compound may also find applications in the formulation of specialty chemicals and as an intermediate in organic synthesis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.